

Spectroscopic Characterization of 2-Bromo-6-isopropylpyrazine: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-6-isopropylpyrazine

Cat. No.: B15361770

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Introduction

This technical guide provides a theoretical framework for the spectroscopic characterization of **2-Bromo-6-isopropylpyrazine**. As a niche chemical compound, publicly available, experimentally derived spectroscopic data is scarce. Therefore, this document serves as a predictive guide for researchers, scientists, and drug development professionals. It outlines the expected spectroscopic data based on the compound's structure and provides generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Bromo-6-isopropylpyrazine**. These predictions are based on established principles of spectroscopy and typical values for similar chemical structures.

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.5	Singlet	1H	Pyrazine H
~8.4	Singlet	1H	Pyrazine H
~3.2	Septet	1H	-CH(CH ₃) ₂
~1.3	Doublet	6H	-CH(CH ₃) ₂

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ , ppm)	Assignment
~160	C-isopropyl
~145	C-Br
~142	Pyrazine CH
~138	Pyrazine CH
~34	-CH(CH ₃) ₂
~22	-CH(CH ₃) ₂

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Bond Vibration
~3100-3000	C-H (aromatic)
~2970-2870	C-H (aliphatic)
~1550-1450	C=N and C=C (pyrazine ring)
~1200-1000	C-N
~700-500	C-Br

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
214/216	[M] ⁺ and [M+2] ⁺ molecular ion peaks (due to ⁷⁹ Br and ⁸¹ Br isotopes)
199/201	[M-CH ₃] ⁺
171/173	[M-C ₃ H ₇] ⁺
135	[M-Br] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel compound such as **2-Bromo-6-isopropylpyrazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-6-isopropylpyrazine** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample.
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
 - Use a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.

- Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the liquid or solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

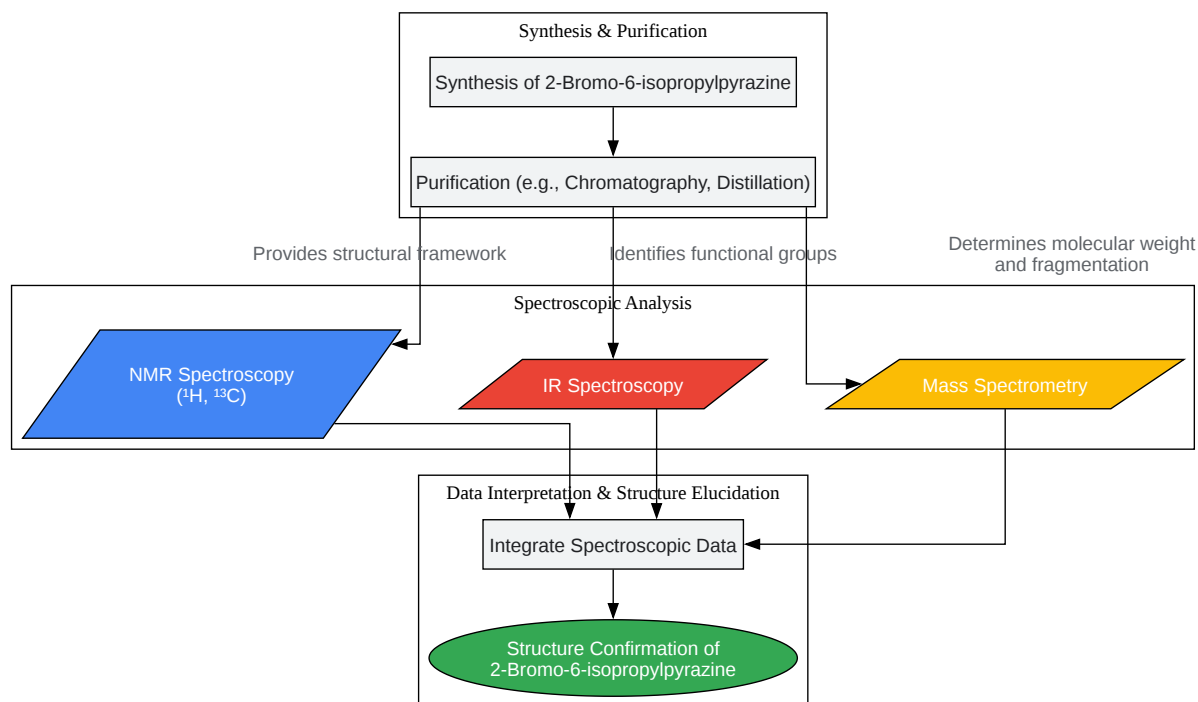
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

- **Mass Analysis:** Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z .
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like **2-Bromo-6-isopropylpyrazine**.



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Workflow for Spectroscopic Characterization

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